6β-Hydroxyandrosterone (available to WADA laboratories only)
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Overview
Description
6β-Hydroxyandrosterone is a metabolite of testosterone, primarily used in doping control studies. It is an endogenous anabolic androgenic steroid that plays a significant role in the detection of testosterone misuse. This compound is particularly notable for its resistance to enzymatic hydrolysis, making it a valuable marker in anti-doping tests .
Mechanism of Action
Target of Action
6β-Hydroxyandrosterone is a metabolite of testosterone . The primary targets of this compound are the same as those of testosterone, which include androgen receptors that regulate gene transcription . These receptors play a crucial role in maintaining sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism .
Mode of Action
6β-Hydroxyandrosterone interacts with its targets in a similar manner to testosterone. It binds to androgen receptors, which then regulate nuclear receptor gene transcription . This interaction results in changes in the expression of genes regulated by these receptors, influencing various physiological processes.
Biochemical Pathways
6β-Hydroxyandrosterone is involved in the metabolic pathways of testosterone. Testosterone is converted to 5α-dihydrotestosterone and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively . 6β-Hydroxyandrosterone is a product of these metabolic transformations. It is also known to be part of the “backdoor pathway” of androgen synthesis .
Pharmacokinetics
It is known that steroidal hormones like 6β-hydroxyandrosterone typically undergo extensive metabolic functionalization (phase i) and conjugation (phase ii) before excretion in urine .
Result of Action
The molecular and cellular effects of 6β-Hydroxyandrosterone’s action are likely to be similar to those of testosterone, given that it is a metabolite of testosterone. These effects include the regulation of sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism . It may also have neuroprotective effects in motoneurons, including supporting cell survival, axonal regeneration, and dendritic maintenance .
Action Environment
The action, efficacy, and stability of 6β-Hydroxyandrosterone can be influenced by various environmental factors. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of plant secondary metabolites
Biochemical Analysis
Biochemical Properties
6β-Hydroxyandrosterone plays a significant role in biochemical reactions as a metabolite of testosterone. It interacts with various enzymes, including CYP3A4 and CYP3A5, which are responsible for its formation . These enzymes mediate the metabolism of both xenobiotics and endobiotics, including steroid hormones . The interactions between 6β-Hydroxyandrosterone and these enzymes are crucial for understanding its metabolic pathways and potential effects on the body.
Cellular Effects
6β-Hydroxyandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect vascular reactivity, endothelial function, and oxidative stress in male mice . These effects suggest that 6β-Hydroxyandrosterone may play a role in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 6β-Hydroxyandrosterone involves its interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . These interactions lead to the hydroxylation of testosterone, resulting in the formation of 6β-Hydroxyandrosterone. This compound may also interact with other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6β-Hydroxyandrosterone can change over time. Studies have shown that this compound is relatively stable and resistant to enzymatic hydrolysis
Dosage Effects in Animal Models
The effects of 6β-Hydroxyandrosterone vary with different dosages in animal models. High doses of this compound have been associated with increased vascular reactivity and oxidative stress in male mice . These findings suggest that dosage is a critical factor in determining the physiological effects of 6β-Hydroxyandrosterone.
Metabolic Pathways
6β-Hydroxyandrosterone is involved in several metabolic pathways, primarily through its formation by CYP3A4 and CYP3A5 . These enzymes hydroxylate testosterone, leading to the production of 6β-Hydroxyandrosterone. This compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6β-Hydroxyandrosterone within cells and tissues involve interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function .
Subcellular Localization
6β-Hydroxyandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyandrosterone involves the stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton. A mild Schmidt trichloroacetimidate glycosylation strategy is employed to achieve this . The synthesis process is designed to produce high-purity reference materials necessary for accurate doping control analysis .
Industrial Production Methods: While specific industrial production methods for 6β-Hydroxyandrosterone are not widely documented, the synthesis typically involves advanced organic chemistry techniques to ensure the compound’s purity and efficacy for research and testing purposes .
Chemical Reactions Analysis
Types of Reactions: 6β-Hydroxyandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and detection in biological samples .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups
Major Products Formed: The major products formed from these reactions include glucuronide conjugates, which are essential for the compound’s detection in doping control studies .
Scientific Research Applications
6β-Hydroxyandrosterone has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the detection of testosterone misuse
Biology: The compound helps in understanding the metabolic pathways of testosterone and its derivatives
Medicine: It aids in the development of therapeutic strategies for conditions related to androgenic anabolic steroids
Industry: The compound is crucial for anti-doping laboratories to ensure fair play in sports
Comparison with Similar Compounds
6β-Hydroxyetiocholanolone: Another metabolite of testosterone used in doping control
Epiboldenone Sulfate: A sulfate metabolite useful for detecting boldenone misuse.
17β-Methyl-5β-Androstane-3α,17α-Diol 3α-Sulfate: A sulfate metabolite aiding in the detection of methyltestosterone misuse.
Uniqueness: 6β-Hydroxyandrosterone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for testosterone misuse compared to other metabolites .
Properties
CAS No. |
152886-16-3 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
IUPAC Name |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
InChI Key |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonyms |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
Origin of Product |
United States |
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